2,1,3-Benzoxadiazole, 4-nitro-7-[(1-oxido-2-pyridinyl)thio]- 2,1,3-Benzoxadiazole, 4-nitro-7-[(1-oxido-2-pyridinyl)thio]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC13654128
InChI: InChI=1S/C11H6N4O5S/c16-14-6-2-1-3-9(14)21-8-5-4-7(19-15(17)18)10-11(8)13-20-12-10/h1-6H
SMILES: C1=CC=[N+](C(=C1)SC2=CC=C(C3=NON=C23)O[N+](=O)[O-])[O-]
Molecular Formula: C11H6N4O5S
Molecular Weight: 306.26 g/mol

2,1,3-Benzoxadiazole, 4-nitro-7-[(1-oxido-2-pyridinyl)thio]-

CAS No.:

Cat. No.: VC13654128

Molecular Formula: C11H6N4O5S

Molecular Weight: 306.26 g/mol

* For research use only. Not for human or veterinary use.

2,1,3-Benzoxadiazole, 4-nitro-7-[(1-oxido-2-pyridinyl)thio]- -

Specification

Molecular Formula C11H6N4O5S
Molecular Weight 306.26 g/mol
IUPAC Name [4-(1-oxidopyridin-1-ium-2-yl)sulfanyl-2,1,3-benzoxadiazol-7-yl] nitrate
Standard InChI InChI=1S/C11H6N4O5S/c16-14-6-2-1-3-9(14)21-8-5-4-7(19-15(17)18)10-11(8)13-20-12-10/h1-6H
Standard InChI Key ZNQNGSFHPGGZPY-UHFFFAOYSA-N
SMILES C1=CC=[N+](C(=C1)SC2=CC=C(C3=NON=C23)O[N+](=O)[O-])[O-]
Canonical SMILES C1=CC=[N+](C(=C1)SC2=CC=C(C3=NON=C23)O[N+](=O)[O-])[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, [4-(1-oxidopyridin-1-ium-2-yl)sulfanyl-2,1,3-benzoxadiazol-7-yl] nitrate, reflects its intricate structure. The benzoxadiazole moiety consists of a benzene ring fused to an oxadiazole ring (one oxygen and two nitrogen atoms), while the 4-nitro and 7-[(1-oxido-2-pyridinyl)thio] substituents occupy para positions relative to the heterocyclic core . The pyridinyl-thio group introduces a sulfanyl bridge (-S-) linking the benzoxadiazole to a pyridine N-oxide ring, creating a conjugated system that enhances electronic delocalization .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₁H₆N₄O₅S
Molecular Weight306.26 g/mol
IUPAC Name[4-(1-oxidopyridin-1-ium-2-yl)sulfanyl-2,1,3-benzoxadiazol-7-yl] nitrate
Canonical SMILESC1=CC=N+[O-]
PubChem CID156588529 (related derivative: 313619)

Spectroscopic and Computational Data

The compound’s spectral properties, inferred from analogs, suggest strong absorbance in the UV-Vis range (λₘₐₓ ~350–400 nm) due to the nitro and pyridinyl-thio chromophores . Density functional theory (DFT) calculations predict a planar geometry with partial charge separation at the nitro and N-oxide groups, facilitating dipole-dipole interactions in polar solvents .

Synthesis and Reaction Pathways

Synthetic Strategies

Synthesis typically proceeds via multi-step routes:

  • Benzoxadiazole Core Formation: Condensation of o-phenylenediamine derivatives with nitrous acid under acidic conditions yields the 2,1,3-benzoxadiazole skeleton.

  • Nitration: Electrophilic aromatic nitration at the 4-position using a mixture of nitric and sulfuric acids introduces the nitro group.

  • Thioether Linkage: Nucleophilic aromatic substitution (SNAr) at the 7-position with 2-mercaptopyridine N-oxide in the presence of a base (e.g., K₂CO₃) forms the sulfanyl bridge .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Benzoxadiazole FormationHNO₂, HCl, 0–5°C65–70
NitrationHNO₃/H₂SO₄, 50°C80–85
Thioether Coupling2-Mercaptopyridine N-oxide, K₂CO₃, DMF, 80°C50–60

Challenges and Optimization

The nitro group’s electron-withdrawing nature deactivates the benzene ring, necessitating harsh conditions for the SNAr step . Microwave-assisted synthesis and phase-transfer catalysts have been explored to improve yields and reduce reaction times.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic aromatic framework. It is soluble in polar aprotic solvents (DMF, DMSO) and stabilizes as a crystalline solid under inert atmospheres. Decomposition occurs above 200°C, accompanied by exothermic nitro group elimination .

Acid-Base Behavior

The pyridine N-oxide moiety (pKa ~4.5) and nitro group (pKa ~−1) confer pH-dependent solubility, with protonation at acidic pH enhancing aqueous dispersibility .

Biological Activity and Mechanisms

Anticancer Activity

In vitro studies on MCF-7 breast cancer cells show IC₅₀ values of 18.7 μM, linked to the induction of reactive oxygen species (ROS) and DNA intercalation . The pyridinyl-thio group may chelate intracellular metal ions, disrupting metalloenzyme function.

Enzyme Inhibition

Molecular docking simulations predict strong binding (ΔG = −9.2 kcal/mol) to the active site of cyclooxygenase-2 (COX-2), suggesting potential anti-inflammatory applications .

Applications in Materials Science

Fluorescent Probes

The nitrobenzoxadiazole (NBD) derivative exhibits solvatochromic fluorescence (Φ = 0.45 in DMSO), enabling its use as a polarity-sensitive probe in membrane studies .

Coordination Chemistry

The sulfur and N-oxide donors facilitate transition metal coordination, forming complexes with Cu(II) and Fe(III) that display catalytic activity in oxidation reactions.

Future Research Directions

  • Structure-Activity Relationships (SAR): Modifying the pyridinyl-thio substituent to enhance bioavailability.

  • Targeted Drug Delivery: Conjugation to nanoparticles for selective tumor accumulation.

  • Environmental Impact Studies: Assessing biodegradation pathways in soil and water systems.

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